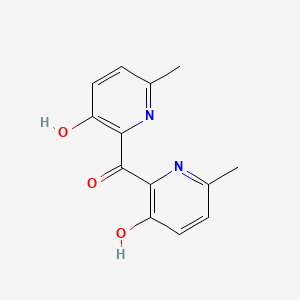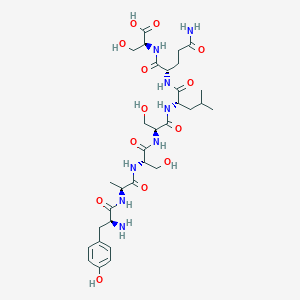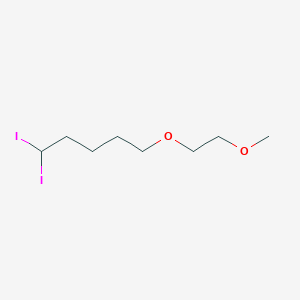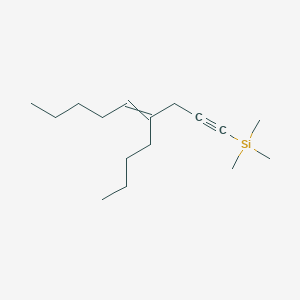
Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- is a chemical compound with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol This compound is characterized by the presence of two 3-hydroxy-6-methyl-2-pyridinyl groups attached to a central methanone (carbonyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- typically involves the condensation of 3-hydroxy-6-methyl-2-pyridinecarboxaldehyde with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridinyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)
- Bis(3-hydroxy-2-methyl-4-pyridinon-1-yl) alkanes
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Comparison: Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- is unique due to its specific structural features and reactivity.
Eigenschaften
CAS-Nummer |
824393-64-8 |
|---|---|
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
bis(3-hydroxy-6-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O3/c1-7-3-5-9(16)11(14-7)13(18)12-10(17)6-4-8(2)15-12/h3-6,16-17H,1-2H3 |
InChI-Schlüssel |
WJEKVGCBZOOJDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)O)C(=O)C2=C(C=CC(=N2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)

![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)


![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)



